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Compound of Interest

Compound Name: UNC-2170 maleate

Cat. No.: B10765200 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
UNC-2170 maleate is a small molecule antagonist of the p53-binding protein 1 (53BP1), a key

protein in the DNA damage response (DDR) pathway.[1] By binding to the tandem tudor

domain of 53BP1, UNC-2170 prevents its recruitment to sites of double-strand breaks (DSBs),

thereby inhibiting the non-homologous end joining (NHEJ) repair pathway.[1][2] This

modulation of the DDR makes UNC-2170 a valuable tool for studying DNA repair mechanisms

and a potential candidate for targeted cancer therapy, particularly in synthetic lethality

approaches in cancers with deficiencies in other repair pathways like homologous

recombination. The human osteosarcoma cell line, U2OS, which has a wild-type p53 status, is

a commonly used model system for studying the DDR and cell cycle regulation.[3][4] These

application notes provide detailed protocols for utilizing UNC-2170 maleate to study its effects

on cell viability, apoptosis, cell cycle progression, and 53BP1 pathway modulation in U2OS

cells.
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Characteristic Value Reference

CAS Number 2173992-60-2 (maleate) -

Molecular Formula C₁₄H₂₁BrN₂O · C₄H₄O₄ -

Molecular Weight 429.3 g/mol -

Mechanism of Action 53BP1 Antagonist [1]

Binding Affinity (IC₅₀) 29 µM (in vitro) [1]

Solubility Soluble in DMSO -

Storage
Store at -20°C. Protect from

light.
-

Data Presentation
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Experiment
Concentration
Range

Incubation Time Notes

Cell Viability

(MTT/CellTiter-Glo)
10 - 100 µM 24 - 72 hours

UNC-2170 has shown

no measurable toxicity

below 10 mM in some

cell viability assays.[1]

A broad range is

recommended for

initial dose-response

studies.

Apoptosis Assay

(Annexin V/PI)
25 - 100 µM 24 - 48 hours

Higher concentrations

and longer incubation

times may be required

to induce a significant

apoptotic response.

Cell Cycle Analysis (PI

Staining)
25 - 100 µM 12 - 48 hours

Time-course

experiments are

recommended to

capture transient cell

cycle arrests.

Western Blotting

(53BP1 Pathway)
25 - 50 µM 1 - 24 hours

A 1-hour pre-

treatment has been

used to inhibit 53BP1

function prior to

inducing DNA

damage.[1]

Immunofluorescence

(53BP1 Foci)
25 - 50 µM 1 - 4 hours

Pre-treatment for 1

hour before induction

of DNA damage is a

common starting

point.
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Cell Culture and Treatment
U2OS cells should be cultured in McCoy's 5A medium supplemented with 10% fetal bovine

serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

For experiments, plate cells at a density that will not exceed 80-90% confluency at the end of

the treatment period. Prepare a stock solution of UNC-2170 maleate in DMSO (e.g., 10 mM).

Dilute the stock solution in culture medium to the desired final concentrations immediately

before use. An equivalent concentration of DMSO should be used as a vehicle control.

Cell Viability Assay (MTT Assay)
This protocol is for a 96-well plate format.

Materials:

U2OS cells

UNC-2170 maleate

Complete culture medium

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

96-well plates

Plate reader

Procedure:

Seed U2OS cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to

adhere overnight.

Treat the cells with a serial dilution of UNC-2170 maleate (e.g., 10, 25, 50, 100 µM) and a

vehicle control (DMSO) for 24, 48, or 72 hours.
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Four hours before the end of the incubation period, add 20 µL of MTT solution to each well.

Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the

formazan crystals.

Shake the plate for 10 minutes at room temperature to ensure complete dissolution.

Measure the absorbance at 570 nm using a microplate reader.

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide
Staining)
Materials:

U2OS cells

UNC-2170 maleate

Annexin V-FITC Apoptosis Detection Kit

Flow cytometer

Procedure:

Seed U2OS cells in 6-well plates and treat with UNC-2170 maleate (e.g., 25, 50, 100 µM)

and a vehicle control for 24 or 48 hours.

Harvest the cells (including floating cells in the medium) by trypsinization.

Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a

concentration of 1 x 10⁶ cells/mL.

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
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Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the cells by flow cytometry within 1 hour. Live cells will be negative for both Annexin

V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late

apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis (Propidium Iodide Staining)
Materials:

U2OS cells

UNC-2170 maleate

Cold 70% ethanol

PBS

RNase A (100 µg/mL)

Propidium Iodide (50 µg/mL)

Flow cytometer

Procedure:

Seed U2OS cells in 6-well plates and treat with UNC-2170 maleate (e.g., 25, 50, 100 µM)

and a vehicle control for 12, 24, or 48 hours.

Harvest the cells by trypsinization and wash with PBS.

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.

Incubate at -20°C for at least 2 hours (or overnight).
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Wash the cells with PBS and resuspend the pellet in 500 µL of PI staining solution containing

RNase A.

Incubate for 30 minutes at room temperature in the dark.

Analyze the DNA content by flow cytometry. The data can be used to quantify the percentage

of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting
Materials:

U2OS cells

UNC-2170 maleate

DNA damaging agent (e.g., Etoposide or ionizing radiation)

RIPA buffer with protease and phosphatase inhibitors

Primary antibodies (e.g., anti-53BP1, anti-phospho-ATM (Ser1981), anti-phospho-CHK2

(Thr68), anti-γH2AX, anti-β-actin)

HRP-conjugated secondary antibodies

ECL detection reagent

Procedure:

Seed U2OS cells and allow them to adhere.

Pre-treat cells with UNC-2170 maleate (e.g., 25-50 µM) or vehicle for 1 hour.

Induce DNA damage (e.g., treat with 10 µM Etoposide for 1 hour or irradiate with 5 Gy).

Lyse the cells in ice-cold RIPA buffer.

Determine protein concentration using a BCA assay.
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Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate with primary antibodies overnight at 4°C.

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room

temperature.

Detect the signal using an ECL reagent and an imaging system.

Immunofluorescence for 53BP1 Foci
Materials:

U2OS cells grown on coverslips

UNC-2170 maleate

DNA damaging agent (e.g., Etoposide or ionizing radiation)

4% paraformaldehyde (PFA)

0.5% Triton X-100 in PBS

Blocking solution (e.g., 5% BSA in PBS)

Primary antibody (anti-53BP1)

Alexa Fluor-conjugated secondary antibody

DAPI

Fluorescence microscope

Procedure:
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Seed U2OS cells on coverslips in a 24-well plate.

Pre-treat with UNC-2170 maleate (e.g., 25-50 µM) or vehicle for 1 hour.

Induce DNA damage and allow foci to form (e.g., 1 hour post-treatment).

Fix the cells with 4% PFA for 15 minutes.

Permeabilize with 0.5% Triton X-100 for 10 minutes.

Block with 5% BSA for 1 hour.

Incubate with anti-53BP1 primary antibody for 1-2 hours at room temperature.

Wash and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

Counterstain the nuclei with DAPI.

Mount the coverslips on slides and visualize the 53BP1 foci using a fluorescence

microscope.
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Caption: Mechanism of action of UNC-2170 maleate.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b10765200?utm_src=pdf-body-img
https://www.benchchem.com/product/b10765200?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10765200?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Downstream Assays

Start

Culture U2OS Cells

Treat with UNC-2170
and/or DNA damaging agent

Harvest Cells

Cell Viability Assay
(MTT)

Apoptosis Assay
(Annexin V/PI)

Cell Cycle Analysis
(PI Staining) Western Blot Immunofluorescence

(53BP1 Foci)

Data Analysis and
Interpretation

End

Click to download full resolution via product page

Caption: General experimental workflow.
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Caption: Postulated apoptotic signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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